molecular formula C10H17NOS B12945681 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one

4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one

Cat. No.: B12945681
M. Wt: 199.32 g/mol
InChI Key: DAVIXJPNPNLMIL-UHFFFAOYSA-N
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Description

4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tetrahydrothiopyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH) . The intermediate products are then hydrolyzed and decarboxylated to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-one is unique due to the combination of its pyrrolidinone and tetrahydrothiopyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-methyl-4-(thian-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H17NOS/c1-10(6-9(12)11-7-10)8-2-4-13-5-3-8/h8H,2-7H2,1H3,(H,11,12)

InChI Key

DAVIXJPNPNLMIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)C2CCSCC2

Origin of Product

United States

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